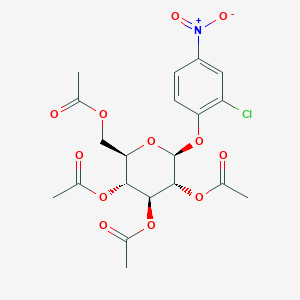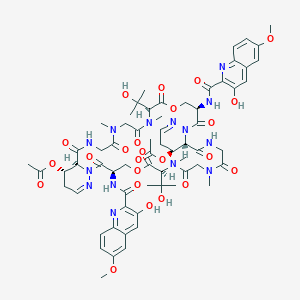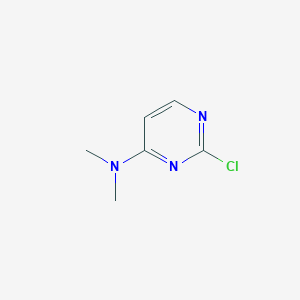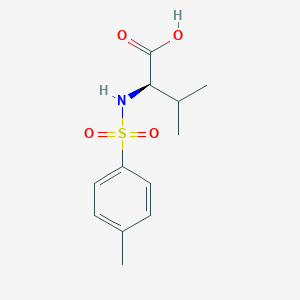
Pyridine-d5 N-óxido
Descripción general
Descripción
Synthesis Analysis
- Pyridine-d5 N-oxide and its derivatives have been synthesized and characterized through various methods, including electrospray/tandem mass spectrometry. These methods have identified key features such as protonated, sodiated, and proton-bound dimers of pyridine-d5 N-oxide (March, Stadey, & Lewars, 2005).
Molecular Structure Analysis
- The molecular structure of pyridine-d5 N-oxide has been determined using techniques like gas-phase electron diffraction, revealing critical bond distances and angles (Chiang, 1974).
Chemical Reactions and Properties
- Pyridine-d5 N-oxide exhibits unique chemical properties, such as C-H bond activation when reacting with uranium(IV) and thorium(IV) bis(alkyl) complexes, demonstrating a new mode of reactivity for pyridine N-oxides (Pool, Scott, & Kiplinger, 2005).
- Palladium-catalyzed reactions involving pyridine N-oxides have been developed, showcasing their use in oxidative C-C bond formation (Cho, Hwang, & Chang, 2008).
Physical Properties Analysis
- Studies on pyridine-d5 N-oxide's vibrational spectra, including infrared and Raman spectra, provide insights into its physical properties, such as vibrational degrees of freedom (Corrsin, Fax, & Lord, 1953).
Chemical Properties Analysis
- Pyridine-d5 N-oxide demonstrates unique chemical properties like catalysis in aerobic alcohol oxidation and efficient dienophiles in enantioselective reactions (Steinhoff & Stahl, 2002).
Aplicaciones Científicas De Investigación
Síntesis de piridinas y quinolinas funcionalizadas en C2
El óxido de N-piridina-d5 se utiliza en la síntesis de piridinas y quinolinas funcionalizadas en C2 . Este proceso implica tratar N-óxidos fácilmente disponibles con varios reactivos bajo condiciones de activación apropiadas .
Funcionalización directa C-H
El óxido de N-piridina-d5 juega un papel crucial en la funcionalización directa C-H de las piridinas . A pesar de la naturaleza deficiente en electrones y el poder de coordinación del nitrógeno de la piridina, los anillos de piridina funcionalizados se pueden construir a partir de precursores acíclicos adecuadamente sustituidos .
Activación de las partes ácidas de Lewis de las moléculas
Los óxidos de N-piridina son una clase de bases de Lewis suaves que pueden activar ciertos tipos de partes ácidas de Lewis de las moléculas . Esto aumenta la reactividad de su parte nucleofílica hacia varias reacciones con electrófilos .
Anulación de óxidos de N-piridina/quinolina sustituidos en C3
Este compuesto se utiliza en la anulación de óxidos de N-piridina/quinolina sustituidos en C3 . Este proceso implica la formación de nuevos anillos mediante la reacción de dos moléculas diferentes o partes de la misma molécula .
Funcionalización en la posición C2-bencílica de óxidos de N-piridina/quinolina
El óxido de N-piridina-d5 se utiliza en la funcionalización en la posición C2-bencílica de los óxidos de N-piridina/quinolina . Este proceso implica la adición de grupos funcionales a la posición C2-bencílica de estos compuestos<a aria-label="1: Pyridine-N-oxide-d5 is used in the functionalization at the C2-benzylic position of pyridine/quinoline N-oxides1" data-citationid="bb0c2268-c4a9-6495-a167-d028121d7ef3-30" h="ID=SERP,5015.1" href="https://
Mecanismo De Acción
Target of Action
Pyridine-d5 N-oxide, also known as Pyridine-N-oxide-d5, is a class of mild Lewis bases . It can activate certain kinds of Lewis acidic parts of molecules , making it a versatile compound in various chemical reactions.
Mode of Action
The compound increases the reactivity of the nucleophilic part of molecules towards various reactions with electrophiles . This interaction with its targets leads to changes in the molecular structure and reactivity, enabling a variety of chemical reactions.
Biochemical Pathways
Pyridine-d5 N-oxide is involved in various oxidation reactions where they act as oxidants . It’s also used in the promotion of various racemic and enantioselective reactions . The affected pathways and their downstream effects are diverse, depending on the specific reactions and targets involved.
Result of Action
The molecular and cellular effects of Pyridine-d5 N-oxide’s action are largely dependent on the specific reactions and targets involved. As a mild Lewis base, it can facilitate various chemical reactions, leading to changes in molecular structure and reactivity .
Safety and Hazards
Direcciones Futuras
Pyridine N-oxide derivatives are one of the most important classes of heteroaryl moieties in the fields of analytical and medicinal chemistry . They have an entirely new mechanism of antiviral action and the capacity to retain antiviral activity against virus strains that have gained resistance to clinically used drugs .
Propiedades
IUPAC Name |
2,3,4,5,6-pentadeuterio-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVXOBCQQYKLDS-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584118 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19639-76-0 | |
| Record name | 1-Oxo(~2~H_5_)-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-d5 N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some key insights gained from mass spectrometry studies of Pyridine-d5 N-oxide?
A1: Mass spectrometry studies using electrospray ionization revealed interesting characteristics of Pyridine-d5 N-oxide. These studies identified various ionic species, including protonated, sodiated, and proton-bound dimers of the molecule []. Additionally, the research uncovered the presence of doubly-charged ions, specifically diprotonated tetramers of Pyridine N-oxide []. Collision-induced dissociation experiments coupled with accurate mass measurements allowed researchers to determine the elemental composition of fragment ions and propose potential dissociation pathways for Pyridine N-oxide during the electrospray process []. This information contributes to a deeper understanding of the molecule's behavior and reactivity.
Q2: How was computational chemistry employed in understanding Pyridine-d5 N-oxide?
A2: Researchers utilized computational chemistry to calculate the proton affinity of both Pyridine N-oxide and its deuterated analog, Pyridine-d5 N-oxide []. This involved determining the energy difference between the protonated and neutral forms of the molecule. Furthermore, the research mentions an ongoing investigation using ab initio calculations to determine the vibrational spectrum of both Pyridine N-oxide and Pyridine-d5 N-oxide []. These computational approaches provide valuable insights into the molecule's electronic structure, reactivity, and spectroscopic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)